N'-[imino(pyridin-2-yl)methyl]benzohydrazide
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Overview
Description
N’-(pyridine-2-carboximidoyl)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyridine ring attached to a carboximidoyl group, which is further connected to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(pyridine-2-carboximidoyl)benzohydrazide typically involves the reaction of pyridine-2-carboxaldehyde with benzohydrazide under specific conditions. One common method includes the use of a solvent such as ethanol, where the reactants are mixed and heated to reflux. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the desired hydrazide compound.
Industrial Production Methods
While specific industrial production methods for N’-(pyridine-2-carboximidoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(pyridine-2-carboximidoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce corresponding amines.
Scientific Research Applications
N’-(pyridine-2-carboximidoyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It may be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N’-(pyridine-2-carboximidoyl)benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, its hydrazide moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxaldehyde: A precursor in the synthesis of N’-(pyridine-2-carboximidoyl)benzohydrazide, used in various organic reactions.
Benzohydrazide: Another precursor, commonly used in the synthesis of hydrazide derivatives.
Schiff Bases: Compounds formed from the reaction of aldehydes or ketones with primary amines, similar to the intermediate in the synthesis of N’-(pyridine-2-carboximidoyl)benzohydrazide.
Uniqueness
N’-(pyridine-2-carboximidoyl)benzohydrazide is unique due to its specific structure, which combines the properties of both pyridine and benzohydrazide moieties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C13H12N4O/c14-12(11-8-4-5-9-15-11)16-17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,14,16)(H,17,18) |
InChI Key |
GEMCUVASSWJRTC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC=CC=N2)\N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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